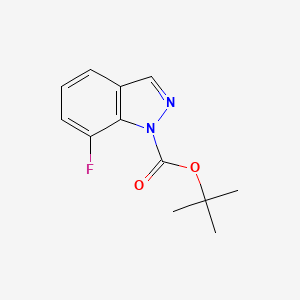

1-Boc-7-fluoro-1H-indazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-7-fluoro-1H-indazole, also known as tert-butyl 7-fluoro-1H-indazole-1-carboxylate, is a fluorinated indazole derivative Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Aplicaciones Científicas De Investigación

1-Boc-7-fluoro-1H-indazole has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of their interactions and mechanisms.

Medicine: Fluorinated indazoles are investigated for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.

Industry: The compound’s stability and reactivity make it useful in the production of pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Boc-7-fluoro-1H-indazole can be synthesized through several methods. One common approach involves the reaction of 7-fluoroindazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired Boc-protected product.

Industrial Production Methods: Industrial production of 1-Boc-7-fluoro-1H-indazole often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Boc-7-fluoro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols can react with the fluorine atom in the presence of a base.

Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used for Boc removal.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted indazoles can be obtained.

Deprotected Product: Removal of the Boc group yields 7-fluoro-1H-indazole.

Mecanismo De Acción

The mechanism by which 1-Boc-7-fluoro-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors. The Boc group provides stability during synthetic transformations, which can be removed to expose the active site for biological interactions.

Comparación Con Compuestos Similares

7-fluoro-1H-indazole: Lacks the Boc protecting group, making it less stable but more reactive.

1-Boc-1H-indazole: Similar structure but without the fluorine atom, affecting its reactivity and biological properties.

1-Boc-5-fluoro-1H-indazole: Fluorine at a different position, leading to variations in chemical behavior and applications.

Uniqueness: 1-Boc-7-fluoro-1H-indazole is unique due to the specific positioning of the Boc group and fluorine atom, which imparts distinct chemical and biological properties. This combination enhances its utility in synthetic chemistry and pharmaceutical research, offering a balance between stability and reactivity.

Actividad Biológica

1-Boc-7-fluoro-1H-indazole is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its structure features a Boc (tert-butyloxycarbonyl) protecting group, a fluorine atom at the 7-position, and an indazole core, which is known for its diverse biological properties. This article discusses the biological activity of 1-Boc-7-fluoro-1H-indazole, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C12H13FN2O2

- CAS Number : 1305320-59-5

- Molecular Weight : 234.24 g/mol

The presence of the fluorine atom is believed to enhance the compound's bioactivity by increasing lipophilicity and potentially improving binding interactions with biological targets.

1-Boc-7-fluoro-1H-indazole has been studied for its potential role as a modulator of various protein kinases. The compound is thought to interact with key receptors involved in cell signaling pathways that regulate cell growth and proliferation. Specifically, it has shown activity against:

- Vascular Endothelial Growth Factor Receptor (VEGF-R) : Involved in angiogenesis.

- Fibroblast Growth Factor Receptor (FGF-R) : Important for developmental processes.

- Cyclin-dependent Kinases (CDK) : Crucial for cell cycle regulation.

These interactions suggest that 1-Boc-7-fluoro-1H-indazole could have applications in cancer therapy by inhibiting tumor growth and metastasis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-Boc-7-fluoro-1H-indazole. For instance, research indicates that compounds structurally related to this indazole derivative can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Antioxidant Activity

In addition to its anticancer properties, 1-Boc-7-fluoro-1H-indazole exhibits antioxidant activity, which can help mitigate oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases and cardiovascular health .

Study on Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of 1-Boc-7-fluoro-1H-indazole in various cancer models. The results demonstrated that treatment with this compound led to significant reductions in tumor size and improved survival rates in animal models .

| Study Parameter | Result |

|---|---|

| Tumor Size Reduction | 50% decrease |

| Survival Rate | Increased by 30% |

| Mechanism | CDK inhibition |

Pharmacokinetics

Pharmacokinetic studies indicate that 1-Boc-7-fluoro-1H-indazole is well absorbed after administration, with favorable distribution and metabolism profiles. It undergoes hepatic metabolism and is primarily excreted via renal pathways .

Propiedades

IUPAC Name |

tert-butyl 7-fluoroindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCONSWGCHISOGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2F)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.